Tazarotenic Acid Sulfoxide

Beschreibung

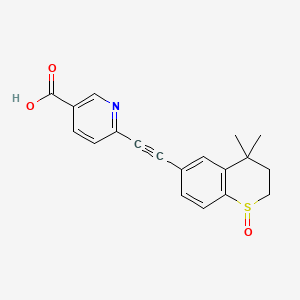

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-19(2)9-10-24(23)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCJVZRFBIOWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735931 | |

| Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603952-64-3 | |

| Record name | Tazarotenic acid sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603952643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZAROTENIC ACID SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W749S0254J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation and Metabolic Pathways of Tazarotenic Acid Sulfoxide Formation

Sequential Metabolism of Tazarotenic Acid Sulfoxide (B87167) to Tazarotenic Acid Sulfone

Oxidative Steps and Enzyme Involvement

The conversion of tazarotenic acid sulfoxide to tazarotenic acid sulfone is an oxidative process that relies on the activity of specific cytochrome P450 (CYP) enzymes. nih.gov Research using recombinant human enzymes has identified that both CYP26A1 and CYP26B1 are capable of catalyzing this metabolic step. nih.gov

The involvement of these enzymes was confirmed in experiments where this compound was used as the starting substrate in incubations with recombinant CYP26A1 and CYP26B1. nih.gov These incubations demonstrated a clear, NADPH-dependent formation of tazarotenic acid sulfone. nih.gov The formation of the sulfone from the sulfoxide was observed to be linear through a substrate concentration of 50 μM. nih.gov

While the initial oxidation of tazarotenic acid to its sulfoxide metabolite involves several enzymes, including CYP2C8 and Flavin-containing monooxygenases (FMOs), the subsequent oxidation to the sulfone appears to be more specifically catalyzed by the CYP26 family of enzymes. nih.govresearchgate.netscispace.comebi.ac.uk

Table 1: Enzymes Involved in the Metabolism of this compound

| Starting Compound | Metabolite | Key Enzymes Involved |

|---|---|---|

| This compound | Tazarotenic Acid Sulfone | CYP26A1, CYP26B1 nih.gov |

Characterization of Downstream Metabolites

The primary and most well-characterized downstream metabolite resulting from the sequential metabolism of this compound is tazarotenic acid sulfone. nih.govabbvie.cadrugbank.comdovepress.com This compound is formed through the further oxidation of the sulfoxide group. nih.gov

Tazarotenic acid sulfone, along with other metabolites, is part of the elimination pathway for tazarotene (B1682939) and its derivatives. fda.govabbvie.cadrugbank.comdovepress.com These metabolites are typically more polar than the parent compounds, facilitating their excretion from the body through urinary and fecal pathways. fda.govabbvie.cadovepress.com

In addition to the sulfone, other polar metabolites have been noted in metabolic studies. fda.govabbvie.cadovepress.com One such metabolite has been identified as an oxygenated derivative of tazarotenic acid. fda.govabbvie.cadovepress.com The comprehensive metabolic profile shows that after the initial hydrolysis of tazarotene to tazarotenic acid, the subsequent oxidative transformations to the sulfoxide and then the sulfone are key routes of detoxification and elimination. fda.govabbvie.cadrugbank.comnih.gov

Table 2: Characterized Metabolites in the Tazarotenic Acid Pathway

| Precursor Compound | Metabolite | Metabolic Step |

|---|---|---|

| Tazarotenic Acid | This compound | Primary Oxidation nih.govnih.gov |

| This compound | Tazarotenic Acid Sulfone | Sequential Oxidation nih.govabbvie.ca |

| Tazarotenic Acid | Oxygenated Tazarotenic Acid | Oxidation fda.govabbvie.ca |

Degradation Chemistry and Stability Profiles of Tazarotenic Acid and Its Sulfoxide Metabolite

Oxidative Degradation Pathways Leading to Tazarotenic Acid Sulfoxide (B87167)

Tazarotenic acid, the active metabolite of the prodrug tazarotene (B1682939), undergoes significant oxidative metabolism. The primary pathway involves the oxidation of the sulfur atom within the benzothiopyran ring, leading to the formation of Tazarotenic Acid Sulfoxide. researchgate.netfda.govomicsonline.orgabbvie.ca This conversion is a key step in the metabolic cascade of tazarotenic acid in biological systems. fda.govabbvie.ca

In-depth in vitro studies using recombinant human enzymes have identified the specific catalysts for this reaction. The highest rates of formation for this compound were observed with Cytochrome P450 enzymes CYP26A1 and CYP26B1. nih.gov Following these, CYP2C8 and CYP3A7 also contribute significantly to its formation. nih.gov Other enzymes, including CYP2C9, CYP2J2, CYP3A4, CYP3A5, and aldehyde oxidase, have been shown to facilitate this oxidation, though to a lesser extent. nih.gov Interestingly, earlier reports also implicated flavin-containing monooxygenases (FMO1 and FMO3) in this metabolic step. researchgate.netnih.gov

Further oxidation can occur, converting this compound into Tazarotenic Acid Sulfone. nih.gov This sequential metabolism indicates a multi-step degradation process. nih.gov In addition to sulfoxidation, a hydroxylated metabolite of tazarotenic acid is also formed, primarily by CYP26A1 and CYP26B1. nih.gov

Table 1: Key Enzymes in the Oxidative Metabolism of Tazarotenic Acid This interactive table summarizes the enzymes identified as being involved in the oxidative degradation of tazarotenic acid.

| Enzyme Family | Specific Enzyme | Role in Metabolism | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP26A1, CYP26B1 | Primary catalysts for sulfoxide and hydroxylated metabolite formation | nih.gov |

| Cytochrome P450 | CYP2C8, CYP3A7 | Significant contributors to sulfoxide formation | nih.gov |

| Cytochrome P450 | CYP2C9, CYP2J2, CYP3A4, CYP3A5 | Minor contributors to sulfoxide formation | nih.govdoi.org |

| Flavin-containing Monooxygenase (FMO) | FMO1, FMO3 | Implicated in sulfoxide formation in earlier studies | researchgate.netnih.gov |

Photolytic Degradation Mechanisms and Product Formation

The stability of tazarotenic acid and its parent compound, tazarotene, is compromised by exposure to light. nih.govconsensus.app Forced degradation studies on tazarotene have shown that it is unstable under photolytic conditions, a characteristic that extends to its primary metabolite. nih.govresearchgate.net

The degradation process under UV irradiation primarily affects the 4,4-dimethyl-3,4-dihydro-2H-thiopyran moiety of the molecule. nih.gov The sulfur atom and adjacent methyl groups are the fragments most susceptible to photo-oxidation. nih.gov One of the presumed products resulting from photolysis of tazarotene in acidic and neutral solutions is Tazarotene Sulfoxide (a compound structurally similar to this compound, but with the ester group intact). researchgate.netnih.gov

The presence of certain environmental agents can accelerate this photodegradation. For instance, studies have shown that the photodecomposition of tazarotene is enhanced in the presence of UV absorbers like sulisobenzone, titanium dioxide (TiO2), and zinc oxide (ZnO). nih.gov This indicates that the stability of these compounds in topical formulations could be affected by such interactions.

Table 2: Summary of Photodegradation Findings This interactive table outlines the key findings related to the photolytic degradation of tazarotene, the parent compound of tazarotenic acid.

| Condition | Observation | Degradation Product(s) | Reference |

|---|---|---|---|

| Photolytic Stress (General) | Tazarotene is unstable. | Yields multiple degradation products. | nih.govconsensus.app |

| Photolysis in Acid/Neutral Solution | Degradation of tazarotene observed. | Tazarotene Sulfoxide (TP-6) is a presumed product. | researchgate.netnih.gov |

Hydrolytic Stability and Potential for Degradation Product Interconversion

Hydrolytic stability is a critical factor in the degradation profile of these compounds. Tazarotene, the prodrug, is known to be unstable in both acidic and basic aqueous conditions. nih.govconsensus.appresearchgate.netresearchgate.net This instability leads to the hydrolysis of its ethyl ester group, yielding its primary active metabolite, tazarotenic acid. nih.govresearchgate.net This conversion is a fundamental first step before subsequent oxidative metabolism can occur.

Once tazarotenic acid is formed and subsequently oxidized to this compound, the degradation pathway appears to be largely unidirectional under metabolic conditions. nih.gov In vitro studies demonstrate that enzymes CYP26A1 and CYP26B1 can further metabolize this compound to tazarotenic acid sulfone. nih.gov There is currently no evidence in the reviewed literature to suggest a significant interconversion of this compound back to tazarotenic acid. The metabolic cascade proceeds forward, creating more polar and readily eliminated compounds. fda.govomicsonline.org

Table 3: Hydrolytic Degradation Profile This interactive table summarizes the hydrolytic stability of tazarotene and the resulting product formation.

| Compound | Condition | Stability | Primary Product | Reference |

|---|---|---|---|---|

| Tazarotene | Acidic Hydrolysis | Unstable | Tazarotenic Acid | nih.govconsensus.appresearchgate.netresearchgate.net |

| Tazarotene | Basic Hydrolysis | Unstable | Tazarotenic Acid | nih.govconsensus.appresearchgate.netresearchgate.net |

Influence of Environmental Factors on this compound Stability

The stability of this compound is influenced by several environmental factors, as extrapolated from studies on it and its parent compounds.

Light: As detailed in the photolytic degradation section, UV radiation is a significant factor. The presence of UV radiation can induce oxidation of the sulfur atom, contributing to degradation. This process can be exacerbated by other chemical agents, such as certain UV filters used in topical products. nih.govbauschhealth.ca

pH: The stability of the precursor, tazarotene, is highly pH-dependent, showing instability in both acidic and basic environments which leads to the formation of tazarotenic acid. researchgate.netresearchgate.net While specific pH stability data for this compound is not detailed, the general instability of the core structure in strong acid or base is a relevant consideration.

Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or reactive oxygen species generated during photolysis, directly leads to the formation and subsequent degradation of the sulfoxide. nih.gov The molecule's sulfur atom is a primary target for such oxidation.

Temperature: Stability studies for related formulations are often conducted at various temperatures, including 4°C, 25°C, and 40°C, to assess physical and chemical stability. omicsonline.org While specific degradation kinetics for this compound as a function of temperature are not provided, standard chemical principles suggest that degradation rates would increase with higher temperatures. Product monographs for formulations containing tazarotene typically recommend storage at controlled room temperature (15-25°C). abbvie.caabbvie.ca

Compound Glossary

Analytical and Bioanalytical Methodologies for Tazarotenic Acid Sulfoxide Quantification and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the trace analysis of tazarotenic acid sulfoxide (B87167) in various biological matrices. nih.gov This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for quantifying low-level metabolites.

In typical analyses, an analytical platform composed of a high-performance liquid chromatography system is coupled with a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source. nih.govmdpi.com The ESI source ionizes the analytes, which are then separated by their mass-to-charge ratio (m/z).

Method Development and Validation for Selectivity and Sensitivity

The development of robust LC-MS/MS methods is critical for ensuring the accuracy and reliability of results. nih.gov This involves optimizing chromatographic conditions to achieve efficient separation of tazarotenic acid sulfoxide from other metabolites and endogenous matrix components. nih.govcolab.ws Gradient elution using a reverse-phase column, such as a C18 column, with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution with additives like formic acid or ammonium (B1175870) acetate (B1210297) is a common approach. nih.govmdpi.comnih.gov

Method validation is performed according to regulatory guidelines to establish linearity, accuracy, precision, and stability. nih.govresearchgate.net For instance, a validated UPLC-QDa (Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry) method demonstrated linearity for tazarotenic acid over a concentration range of 13.3–12,500 ng/mL with a high coefficient of correlation (r² ≥ 0.99). nih.gov The lower limit of quantification (LLOQ) for tazarotenic acid was established at 13.32 ng/mL, showcasing the method's sensitivity. nih.gov

Multiple-reaction monitoring (MRM) is a frequently used scan mode in LC-MS/MS for its high selectivity and sensitivity. nih.gov In MRM, specific precursor-to-product ion transitions are monitored for each analyte. For this compound, a common MRM transition is m/z 340.3 → 280.3 in positive ionization mode. nih.gov

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description | Source |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govcolab.ws |

| Scan Mode | Multiple-Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (m/z) | 340.3 | nih.gov |

| Product Ion (m/z) | 280.3 | nih.gov |

| Internal Standard | Tolbutamide (m/z 271.2 → 91.1) | nih.gov |

| Column | Synergi 2.5-μm Hydro RP 100 Å (50 × 2.0 mm) or Kinetex 2.6-μm C18 100-Å (100 × 2.1 mm) | nih.gov |

| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in methanol/acetonitrile (1:1) | nih.gov |

Application in Metabolic Profiling Studies

LC-MS/MS is instrumental in metabolic profiling studies to elucidate the biotransformation pathways of tazarotene (B1682939). abbvie.canih.gov These studies have identified this compound as a major metabolite formed through the oxidation of tazarotenic acid. ebi.ac.uknih.gov In vitro experiments using human liver microsomes and recombinant enzymes have implicated several cytochrome P450 (CYP) isoforms, such as CYP2C8, and flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, in the formation of this compound. ebi.ac.uknih.govscience.govscience.gov More recent studies have also identified CYP26A1 and CYP26B1 as major contributors to its formation. nih.gov

Metabolic profiling experiments often involve incubating tazarotenic acid with enzyme preparations and then analyzing the resulting mixture by LC-MS/MS to identify and quantify the metabolites formed. nih.gov These studies have shown that this compound can be further metabolized to tazarotenic acid sulfone. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound, particularly in quality control and stability studies of pharmaceutical formulations. ebi.ac.uknih.govresearchgate.net Reversed-phase HPLC is the most common mode used for this purpose. ebi.ac.ukresearchgate.net

A typical HPLC method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic modifier like acetonitrile, often run in a gradient mode. nih.gov Detection is commonly performed using a UV detector. researchgate.net The development and validation of stability-indicating HPLC methods are crucial to ensure that the drug can be accurately quantified in the presence of its degradation products, including the sulfoxide. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

While LC-MS/MS is excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of metabolites like this compound. nih.govresearchgate.net NMR provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei.

In studies of tazarotene degradation, degradation products are often isolated using techniques like semi-preparative HPLC. nih.gov The isolated compounds are then subjected to a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. nih.gov These experiments allow for the unambiguous confirmation of the structure, including the position of the sulfoxide group on the sulfur atom of the thiochroman (B1618051) ring. nih.govresearchgate.net

Spectroscopic Analysis and Chromatographic Fingerprinting for Degradation Product Monitoring

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products that may form under various stress conditions such as hydrolysis, oxidation, and photolysis. nih.gov Spectroscopic analysis, in conjunction with chromatographic fingerprinting, plays a vital role in monitoring the formation of degradation products like this compound.

Techniques like LC-HRMS (High-Resolution Mass Spectrometry) and LC-MSⁿ are used for the initial characterization of degradation products. nih.gov Chromatographic fingerprinting provides a visual representation of the degradation profile, allowing for the comparison of samples subjected to different stress conditions. nih.govmdpi.com Studies have shown that tazarotene is susceptible to oxidation, leading to the formation of tazarotene sulfoxide, which can subsequently be hydrolyzed to this compound. nih.govresearchgate.netmdpi.com

Table 2: Summary of Analytical Techniques for Degradation Monitoring

| Technique | Application | Source |

| LC-HRMS (Orbitrap) | Initial characterization and identification of degradation products. | nih.gov |

| LC-MSⁿ | Further structural information through multi-stage fragmentation. | nih.gov |

| HPLC-UV | Separation and quantification of degradation products. | researchgate.net |

| NMR Spectroscopy | Definitive structural elucidation of isolated degradation products. | nih.govresearchgate.net |

Development of Reference Standards for Research Applications

The availability of high-purity reference standards is a prerequisite for the accurate quantification and identification of this compound in any analytical method. weblivelink.comaxios-research.comsynzeal.com These standards are used to calibrate instruments, validate analytical methods, and serve as a benchmark for comparison in quality control applications. synzeal.comsynzeal.com

Reference standards for this compound are typically synthesized and undergo extensive characterization to confirm their identity and purity. synzeal.com This characterization includes techniques like NMR, mass spectrometry, and HPLC. The availability of well-characterized reference standards is crucial for ensuring the reliability and reproducibility of research findings and for meeting regulatory requirements in drug development. synzeal.comsynzeal.com

Molecular Interactions and Biochemical Impact of Tazarotenic Acid Sulfoxide

Role in the Deactivation Pathway of Tazarotenic Acid

Tazarotenic acid, the biologically active metabolite of the prodrug tazarotene (B1682939), is primarily deactivated in the body through oxidation to tazarotenic acid sulfoxide (B87167). drugbank.comasianjpr.com This metabolic conversion represents a crucial step in terminating the pharmacological activity of tazarotenic acid, as the sulfoxide metabolite is considered inactive. washington.educosmoderma.org The process of sulfoxidation is a key component of the systemic clearance of the drug, facilitating its eventual elimination from the body. drugbank.com

This deactivation pathway is mediated by specific enzymes within the liver and skin. washington.eduresearchgate.net The conversion to the sulfoxide significantly reduces the parent compound's ability to interact with its target receptors, thereby regulating the duration and intensity of its therapeutic effects. cosmoderma.org The formation of tazarotenic acid sulfoxide is a well-established metabolic fate, with further metabolism leading to the creation of tazarotenic acid sulfone and other polar metabolites that are excreted through both urinary and fecal routes. drugbank.comnih.govnih.gov

Implications for Retinoid Homeostasis and Endogenous Retinoid Metabolism

The metabolism of tazarotenic acid has significant implications for the delicate balance of endogenous retinoids, such as all-trans-retinoic acid (atRA). drugbank.com This is because tazarotenic acid and atRA are metabolized by some of the same cytochrome P450 enzymes, particularly those belonging to the CYP26 family (CYP26A1 and CYP26B1). nih.govdrugbank.com These enzymes are critical for maintaining retinoid homeostasis by catalyzing the breakdown of atRA, thereby controlling its cellular concentration. nih.govdrugbank.com

Tazarotenic acid has been identified as a substrate for both CYP26A1 and CYP26B1. nih.gov By competing with atRA for these enzymes, tazarotenic acid can act as an inhibitor of endogenous retinoic acid metabolism. drugbank.com This inhibition can lead to an increase in the local concentrations of atRA, potentially enhancing its biological effects. Therefore, the metabolic pathway leading to this compound is intertwined with the regulation of endogenous retinoid levels, suggesting a complex interaction between this xenobiotic retinoid and natural vitamin A signaling pathways.

Enzyme-Ligand Binding Studies and Molecular Docking Simulations

Structural Basis of Enzyme Specificity for Tazarotenic Acid Sulfoxidation

The specificity of enzymes in catalyzing the sulfoxidation of tazarotenic acid is rooted in the precise structural interactions between the enzyme's active site and the substrate molecule. nih.govworthington-biochem.com Molecular docking simulations have been instrumental in elucidating this structural basis. nih.gov These computational studies have shown that for enzymes like CYP26A1 and CYP26B1, the benzothiopyranyl moiety of tazarotenic acid orients itself towards the enzyme's heme group. nih.gov This orientation positions the sulfur atom favorably for oxidation. nih.gov The specific amino acid residues within the active site create a binding pocket that accommodates the tazarotenic acid molecule, facilitating this specific metabolic reaction. nih.gov

Comparative Analysis of Binding Pockets (e.g., CYP2C8, CYP26A1, CYP26B1)

Comparative analyses of the binding pockets of CYP2C8, CYP26A1, and CYP26B1 reveal structural differences that account for their varying roles in tazarotenic acid metabolism. nih.govdrugbank.com While all three can metabolize tazarotenic acid, CYP26A1 and CYP26B1 exhibit the highest rates of this compound formation. nih.gov Homology models estimate the active site volumes of CYP26A1 and CYP26B1 to be 918 ų and 977 ų, respectively, which are suitable for accommodating tazarotenic acid. nih.govresearchgate.net

Docking simulations indicate that while there are conserved hydrophobic interactions, differences in acidic binding residues may contribute to the selectivity between CYP26A1 and CYP26B1. nih.gov A notable correlation has been observed between the inhibitors of CYP2C8 and CYP26A1, suggesting structural similarities in their active sites that allow for the binding of similar compounds. drugbank.comnih.gov This overlap in inhibitor profiles underscores the structural relationships between these enzymes involved in both xenobiotic and endogenous retinoid metabolism. nih.gov

Inhibition Profiles of Enzymes Involved in this compound Formation

The formation of this compound can be influenced by various inhibitors that target the responsible enzymes. washington.edu Studies have demonstrated that known inhibitors of CYP2C8, such as quercetin, can effectively inhibit the formation of this compound in human liver microsomes. washington.edu Similarly, methimazole, an inhibitor of flavin-containing monooxygenases (FMOs), also reduces the production of this metabolite, indicating the involvement of both CYP and FMO enzyme families in this metabolic pathway. washington.edu

Furthermore, tazarotenic acid itself acts as a potent inhibitor of CYP26A1 and CYP26B1, the primary enzymes responsible for all-trans-retinoic acid catabolism. nih.gov This inhibitory action on the CYP26 enzymes can alter the metabolism of endogenous retinoids. A screening of known CYP2C8 inhibitors against CYP26 enzymes revealed that many compounds that inhibit CYP2C8 also inhibit CYP26A1 and CYP26B1, with varying potencies. drugbank.comnih.gov

Below is a table summarizing the inhibitory activity of selected compounds on the formation of this compound.

| Inhibitor | Target Enzyme(s) | IC50 (µM) | Reference |

| Quercetin | CYP2C8 | 4.07 | washington.edu |

| Paclitaxel | CYP2C8 | 14.9 | washington.edu |

| Methimazole | FMO | 60.2 | washington.edu |

| Clotrimazole | CYP26A1 | 0.02 | nih.gov |

| Clotrimazole | CYP26B1 | 0.05 | nih.gov |

Functional Consequences on Retinoid Receptor Activation (RARs, RXRs) via Precursor Depletion

The metabolic conversion of tazarotenic acid to this compound has a direct and significant functional consequence: the termination of retinoid receptor activation. cosmoderma.org Tazarotenic acid exerts its biological effects by binding to and activating retinoic acid receptors (RARs), with a preference for RARβ and RARγ. cosmoderma.orgnih.gov It does not, however, show affinity for retinoid X receptors (RXRs). cosmoderma.org

Preclinical and in Vitro Investigation of Tazarotenic Acid Sulfoxide Formation and Fate

In Vitro Metabolism Studies in Subcellular Fractions

The in vitro metabolism of tazarotenic acid, the active metabolite of the topical retinoid tazarotene (B1682939), has been investigated using various subcellular fractions to identify the enzymes responsible for its conversion to the primary metabolite, tazarotenic acid sulfoxide (B87167).

Studies utilizing pooled human liver microsomes have been crucial in elucidating the hepatic metabolic pathways of tazarotenic acid. nih.govfda.gov Incubations of tazarotenic acid with human liver microsomes demonstrated the formation of tazarotenic acid sulfoxide. nih.govfda.govscispace.com Further investigations aimed at identifying the specific enzymes involved have pointed to the roles of both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). nih.govfda.govscispace.com

Initial studies identified CYP2C8 and FMOs as key players in the oxidation of tazarotenic acid to its sulfoxide derivative. nih.govfda.govscispace.com The involvement of these enzymes was confirmed through chemical inhibition studies, where specific inhibitors of CYP2C8 and FMO reduced the formation of the sulfoxide metabolite in pooled human liver microsomes. nih.govfda.gov

More recent and expanded evaluations using a broader panel of drug-metabolizing enzymes have revealed that while CYP2C8 contributes to the formation of this compound, the highest rates of formation are catalyzed by CYP26A1 and CYP26B1. nih.gov Additional contributions, though to a lesser extent, have been observed from CYP2C9, CYP2J2, CYP3A4, CYP3A5, CYP3A7, and aldehyde oxidase. nih.gov Interestingly, in these expanded panel studies, no significant metabolite formation was observed in incubations with FMO1, FMO3, or FMO5 at the clinically relevant concentrations of tazarotenic acid used. nih.gov

The formation of this compound in hepatic microsomes is a critical step in the metabolic clearance of tazarotenic acid. fda.govscispace.com

Table 1: Enzymes Involved in Hepatic Microsomal Metabolism of Tazarotenic Acid to this compound

| Enzyme Family | Specific Enzyme(s) | Role in Sulfoxide Formation | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP2C8 | Significant Contributor | nih.gov, fda.gov |

| Cytochrome P450 | CYP26A1 | Highest Rate of Formation | nih.gov |

| Cytochrome P450 | CYP26B1 | Highest Rate of Formation | nih.gov |

| Cytochrome P450 | CYP3A7 | Contributor | nih.gov |

| Cytochrome P450 | CYP2C9, CYP2J2, CYP3A4, CYP3A5 | Minor Contributors | nih.gov |

| Flavin-containing Monooxygenase | FMO1, FMO3 | Previously Implicated | fda.gov |

| Aldehyde Oxidase | AO | Minor Contributor | nih.gov |

The skin is the primary site of application and absorption for tazarotene, making the study of its metabolism within this tissue particularly relevant. In vitro studies using human skin microsomes and S9 fractions have shown that tazarotene is effectively hydrolyzed to its active form, tazarotenic acid. researchgate.net This initial metabolic step is catalyzed by esterases present in the skin. researchgate.net

Further investigations are ongoing to fully verify the metabolism of tazarotenic acid to its sulfoxide and sulfone derivatives within skin subcellular fractions. researchgate.net However, it is established that when 14C-tazarotene is applied to excised human skin in vitro, it is metabolized to tazarotenic acid. abbvie.caabbvie.ca The rates of ester hydrolysis and subsequent glucuronidation in the skin are substantially lower than in the liver. researchgate.net Comparative studies on esterase activity have shown that human and minipig skin microsomes have similar efficiencies, which are significantly lower than that of rat skin microsomes. researchgate.net

Table 2: Comparative Esterase Activity in Skin Microsomes from Different Species

| Species | Substrate | Efficiency (Vmax/Km) (min⁻¹ mg⁻¹) | Reference |

|---|---|---|---|

| Human | Naphthyl Acetate (B1210297) / para-Nitrophenyl Acetate | 1.3 - 4.2 | researchgate.net |

| Minipig | Naphthyl Acetate / para-Nitrophenyl Acetate | 1.2 - 4.2 | researchgate.net |

| Rat | Naphthyl Acetate / para-Nitrophenyl Acetate | 580 - 1,100 | researchgate.net |

To pinpoint the specific enzymes responsible for the formation of this compound, researchers have utilized recombinant enzyme systems. These systems involve incubating tazarotenic acid with microsomes containing cDNA-expressed human microsomal isozymes. nih.govfda.govresearchgate.net

Incubation of tazarotenic acid with microsomes expressing CYP2C8, FMO1, or FMO3 resulted in significant formation of the sulfoxide metabolite. nih.govfda.gov However, more comprehensive studies using an expanded panel of recombinant enzymes identified CYP26A1 and CYP26B1 as the primary catalysts for this compound formation. nih.gov These studies also confirmed contributions from CYP2C8 and CYP3A7. nih.gov

The use of recombinant enzymes has also allowed for the determination of kinetic parameters for the formation of this compound. For CYP26A1, the Km value for this compound formation was determined to be 0.24 µM. genecards.org For CYP26B1, the Km was 1.01 µM. genecards.org These kinetic studies provide a quantitative measure of the affinity of these enzymes for tazarotenic acid.

Table 3: Kinetic Parameters for this compound Formation by Recombinant Human CYP26 Enzymes

| Enzyme | Km (µM) | Vmax/kcat | Intrinsic Clearance (Vmax/Km) | Reference |

|---|---|---|---|---|

| CYP26A1 | 0.24 | Not Reported | Higher than CYP26B1 | nih.gov, genecards.org |

| CYP26B1 | 1.01 | Higher kcat than CYP26A1 | Lower than CYP26A1 | nih.gov, genecards.org |

Skin Microsomal Metabolism

Cellular Metabolism Studies in Non-Human Cell Lines

While extensive studies have been conducted in human keratinocyte cultures, information on the metabolism of tazarotenic acid in non-human cell lines is more limited. abbvie.canih.gov However, the rhino mouse model, which has keratin-filled utriculi, has been used to study the effects of tazarotene. fda.govcaymanchem.com In vivo studies in the rhino mouse have shown that tazarotene inhibits corneocyte accumulation, a key therapeutic effect. abbvie.canih.gov These studies, while not cellular metabolism studies in the traditional sense, provide insight into the pharmacological activity of tazarotene in a non-human model. Tazarotene was also reported to be more irritating to the skin of hairless mice than equivalent doses of tretinoin. fda.gov

Metabolic Fate Studies in Animal Models (Focus on Pathways, not Clinical Relevance)

Metabolic fate studies in various animal models, including mice, rats, pigs, and monkeys, have demonstrated that the metabolic pathways of tazarotene are qualitatively similar to those in humans. abbvie.cafda.gov Following administration, tazarotene undergoes rapid esterase hydrolysis to form tazarotenic acid. fda.gov This active metabolite is then further oxidized to form sulfoxide and sulfone metabolites. fda.gov

In most animal species studied, the major urinary metabolite is the sulfoxide of tazarotenic acid (AGN 190844), which can account for up to 90% of the urinary radioactivity. abbvie.ca The metabolites excreted in the feces include tazarotenic acid, the sulfone of tazarotenic acid (AGN 190843), and a polar metabolite identified as an oxygenated derivative of tazarotenic acid. abbvie.cafda.gov The parent compound, tazarotene, is not excreted unchanged. abbvie.cafda.gov The primary excretion route in the rat is biliary, while urinary and fecal excretion are equally important in monkeys and humans. fda.gov

Table 4: Major Metabolites of Tazarotene Identified in Animal Models

| Metabolite | Excretion Route | Animal Species | Reference |

|---|---|---|---|

| This compound (AGN 190844) | Urine (Major) | Most species | fda.gov, abbvie.ca |

| Tazarotenic Acid | Feces | Most species | fda.gov, abbvie.ca |

| Tazarotenic Acid Sulfone (AGN 190843) | Feces | Most species | fda.gov, abbvie.ca |

| Oxygenated derivative of Tazarotenic Acid | Feces | Most species | fda.gov, abbvie.ca |

Tissue Distribution of this compound in Non-Human Organisms (Metabolic Mapping)

Tissue distribution studies using radiolabeled tazarotene have been conducted in rats and monkeys to map the disposition of the compound and its metabolites. fda.gov After topical administration in rats, the concentrations of radioactivity were significantly lower in all tissues except the skin when compared to intravenous dosing. abbvie.ca The highest levels of radioactivity after intravenous dosing in rats were found in the liver, adrenals, spleen, and ovaries. fda.gov

In monkeys, following a single topical dose, the highest percentage of the dose was found in the liver after 10 days. fda.gov A key finding from studies in pregnant rats is that in all maternal and fetal tissues examined, with the exception of the maternal liver, tazarotenic acid was the main drug-derived species. abbvie.ca This suggests that while tazarotenic acid distributes to various tissues, its further metabolism to the sulfoxide may be more localized or that the sulfoxide is more rapidly cleared from these tissues. After topical application in the miniswine, concentrations in the epidermis and dermis remained steady for 24 hours post-application. abbvie.ca

Emerging Research Frontiers and Methodological Advancements

Integrated Omics Approaches for Metabolite Pathway Elucidation

The intricate metabolic journey of tazarotenic acid, particularly its conversion to tazarotenic acid sulfoxide (B87167), is increasingly being unraveled through the power of integrated "omics" technologies. These approaches, which encompass metabolomics, transcriptomics, and proteomics, provide a holistic view of the cellular processes involved in the biotransformation of this important retinoid metabolite.

Recent studies have begun to employ low-input metabolomics to analyze the metabolic profiles of cells and tissues exposed to tazarotenic acid. researchgate.net This has led to the identification of key metabolic hubs and pathways influenced by retinoid signaling. researchgate.net For instance, multi-omics analysis has revealed a non-classical retinoic acid signaling axis that is crucial for regulating the identity of hematopoietic stem cells, highlighting the far-reaching effects of retinoid metabolites beyond dermatological applications. researchgate.netnih.gov

Transcriptomic analysis, which examines gene expression, has been instrumental in identifying the enzymes responsible for the metabolism of tazarotenic acid. By correlating gene expression levels with metabolite formation, researchers can pinpoint the specific cytochrome P450 (CYP) isoenzymes and other enzymes involved in the sulfoxidation process. nih.govdovepress.com This integrated approach helps to build a comprehensive picture of how tazarotenic acid is processed within the body, from the initial interaction with metabolic enzymes to the downstream effects on gene regulation. dovepress.comrupress.org

The combination of these omics platforms allows for a more complete elucidation of the metabolic pathways. For example, by integrating metabolomic data showing the production of tazarotenic acid sulfoxide with transcriptomic data indicating the upregulation of specific CYP enzymes, a direct causal link can be established. This approach moves beyond simple metabolite identification to a deeper understanding of the regulatory networks controlling retinoid metabolism. researchgate.netnih.gov

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis for Metabolite Prediction

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are proving to be invaluable tools in predicting the metabolic fate of compounds like tazarotenic acid. These in silico methods offer a cost-effective and time-efficient alternative to traditional experimental approaches for identifying potential metabolites and assessing their biological activities. mu-varna.bgnih.gov

Homology modeling, a common computational technique, has been used to create three-dimensional structures of metabolic enzymes, such as CYP26A1 and CYP26B1, for which no crystal structures are available. nih.gov By docking tazarotenic acid into the active sites of these models, researchers can predict the likely points of metabolic attack. nih.gov For tazarotenic acid, these models correctly predicted that the benzothiopyranyl moiety would be oriented towards the heme group of the enzymes, suggesting it would be a substrate. nih.gov Subsequent in vitro experiments have confirmed these predictions, showing that CYP26A1 and CYP26B1 indeed metabolize tazarotenic acid to this compound and other metabolites. nih.gov

QSAR studies aim to correlate the chemical structure of a molecule with its biological activity. nih.govnih.gov For retinoids, QSAR models have been developed to predict their potential to cause adverse effects or to inhibit metabolic enzymes. mu-varna.bgnih.gov These models use various molecular descriptors, such as hydrophobicity, electronic properties, and steric factors, to build mathematical equations that can predict the activity of new, untested compounds. nih.govnih.gov For example, QSAR models have been used to assess the risk of metabolites binding to DNA or proteins, providing an early indication of potential toxicity. mu-varna.bg While specific QSAR models for predicting the formation of this compound are still emerging, the principles have been successfully applied to other retinoids and their metabolites. mu-varna.bgbas.bg

These computational approaches not only aid in the prediction of metabolites but also contribute to a deeper understanding of the enzyme-substrate interactions that govern metabolic pathways. nih.govmu-varna.bg

Advanced Spectroscopic Techniques for Real-Time Metabolite Monitoring

The quantification and characterization of this compound and its parent compound, tazarotenic acid, have been significantly advanced by the development of sophisticated spectroscopic and chromatographic techniques. These methods are essential for understanding the pharmacokinetics and metabolism of tazarotene (B1682939). researchgate.netjcadonline.com

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the simultaneous determination of tazarotene and tazarotenic acid in biological matrices such as plasma and skin. researchgate.netthermofisher.comfda.gov This technique offers high sensitivity and selectivity, allowing for the detection of these compounds at very low concentrations (pg/mL to ng/mL). jcadonline.commdpi.com The use of selective reaction monitoring (SRM) in LC-MS/MS provides excellent quantitative accuracy and reproducibility. thermofisher.com

Recent advancements include the development of ultra-performance liquid chromatography (UPLC) methods, which offer faster analysis times and improved resolution compared to traditional HPLC. mdpi.comresearchgate.net One such UPLC method coupled with a quadrupole detector mass spectrometer (UPLC-QDa) has been validated for the simultaneous quantification of tazarotene and tazarotenic acid in porcine skin, a relevant model for human skin absorption studies. mdpi.com

Other spectroscopic techniques, such as UV/Visible spectrophotometry, are also employed for the quantification of tazarotene in pharmaceutical formulations. researchgate.net While not as sensitive as LC-MS/MS for biological samples, spectrophotometry provides a reliable method for routine quality control. researchgate.net

The application of these advanced analytical methods has been crucial in determining the pharmacokinetic profiles of tazarotene and tazarotenic acid. For instance, studies using these techniques have shown that after topical application, tazarotene is rapidly hydrolyzed to tazarotenic acid, which is then further metabolized to its sulfoxide and sulfone derivatives. abbvie.cadrugbank.comdominapharm.com These methods have also been used to compare the systemic exposure of different tazarotene formulations. jcadonline.com

Development of Novel Inhibitors and Modulators of Sulfoxidation Enzymes for Research Tools

The enzymes responsible for the sulfoxidation of tazarotenic acid, primarily cytochrome P450 (CYP) enzymes, are key targets for the development of novel inhibitors and modulators. nih.govresearchgate.net These chemical tools are invaluable for probing the metabolic pathways of tazarotenic acid and for understanding the role of specific enzymes in its clearance.

Research has identified several CYP isoenzymes involved in the metabolism of tazarotenic acid, including CYP2C8, CYP26A1, and CYP26B1, as well as flavin-containing monooxygenases (FMOs). nih.govresearchgate.netebi.ac.uk The development of selective inhibitors for these enzymes is an active area of research. nih.govgoogle.com For example, studies have screened known CYP2C8 inhibitors for their activity against CYP26A1 and CYP26B1, revealing a correlation between the inhibitory potencies for CYP2C8 and CYP26A1. nih.gov This suggests that some existing drugs could potentially interact with retinoid metabolism. nih.gov

The table below lists some known inhibitors of CYP2C8, an enzyme involved in the metabolism of tazarotenic acid. examine.comresearchgate.net

| Inhibitor | Class/Type |

| Gemfibrozil | Fibrate |

| Clopidogrel | Antiplatelet |

| Montelukast | Leukotriene Receptor Antagonist |

| Trimethoprim | Antibiotic |

| Quercetin | Flavonoid |

Novel, selective inhibitors of CYP26A1 are also being developed. nih.gov These compounds are designed to be more specific for the retinoic acid-metabolizing enzymes, avoiding the broad-spectrum CYP inhibition seen with older compounds like ketoconazole. nih.gov The goal is to create research tools that can be used to modulate the levels of retinoic acid and its metabolites in specific tissues, which could have therapeutic applications in areas such as cancer and dermatology. nih.govgoogle.com

Q & A

Q. Q1. What are the primary metabolic pathways of tazarotenic acid sulfoxide, and how can researchers validate these pathways experimentally?

this compound is the inactive sulfoxide metabolite formed via oxidation of tazarotenic acid (the active form of the prodrug tazarotene). The conversion is mediated by cytochrome P450 2C8 (CYP2C8) and flavin-containing monooxygenases (FMOs) in human liver microsomes . To validate this pathway experimentally:

- Use pooled human liver microsomes incubated with tazarotenic acid at 37°C in potassium phosphate buffer (pH 7.4).

- Quantify the sulfoxide metabolite via reversed-phase HPLC with UV detection .

- Confirm enzyme involvement using chemical inhibitors (e.g., montelukast for CYP2C8) or cDNA-expressed microsomal isozymes .

Q. Q2. What methodological approaches are recommended for analyzing this compound’s pharmacokinetics in preclinical studies?

Key considerations include:

- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to assess binding (>99% of tazarotenic acid binds to plasma proteins) .

- Metabolite Clearance : Track urinary and fecal elimination of sulfoxide and sulfone metabolites using LC-MS/MS .

- Half-Life Determination : Conduct serial blood sampling in animal models (e.g., mean t½ of ~18 hours in humans) .

Advanced Research Questions

Q. Q3. How do CYP2C8 polymorphisms influence the systemic exposure of this compound in oral versus topical formulations?

While topical administration results in low systemic exposure, CYP2C8 genetic variants (e.g., CYP2C82 or *3) may alter oral bioavailability:

Q. Q4. What experimental strategies resolve contradictions in reported metabolic pathways of this compound?

Discrepancies arise when databases (e.g., PharmaPendium) incorrectly attribute tazarotene metabolism to CYP2C8 without distinguishing esterase-mediated activation to tazarotenic acid. To address this:

Q. Q5. How does protein binding affect the pharmacological activity and experimental design for this compound?

High plasma protein binding (>99%) reduces free drug availability but complicates in vitro assays:

- Adjust experimental conditions (e.g., lower serum concentrations) to mimic unbound fractions in cell-based assays .

- Use displacement studies with competitors (e.g., ibuprofen) to evaluate binding interactions .

Methodological Best Practices

Q. Q6. What quality control measures are critical for preparing and storing this compound in laboratory settings?

Q. Q7. How can researchers systematically analyze sex differences in this compound metabolism?

- Use sex-stratified hepatocyte models to compare esterase activity and CYP2C8/FMO expression .

- Incorporate pharmacokinetic modeling to predict sex-based differences in oral dosing .

Data Interpretation and Reporting

Q. Q8. How should researchers present conflicting data on enzyme contributions to this compound metabolism in publications?

- Clearly differentiate between esterase (activation) and oxidative (inactivation) phases .

- Use tables to compare enzyme kinetics (e.g., Km, Vmax) across studies . Example:

| Enzyme | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg) |

|---|---|---|---|---|

| CYP2C8 | Tazarotenic acid | Sulfoxide | 12.3 | 45.6 |

| FMO1 | Tazarotenic acid | Sulfoxide | 8.9 | 32.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.